1,3,5-Tribromo-2-fluorobenzene
Description
Properties
IUPAC Name |
1,3,5-tribromo-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHDGBZNQSKBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 1,3,5 Tribromo 2 Fluorobenzene
Reactivity of Carbon-Halogen Bonds in Polyhalogenated Systems
The reactivity of 1,3,5-Tribromo-2-fluorobenzene is largely defined by the interplay of its halogen substituents. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds possess different strengths and polarities, which dictates their susceptibility to cleavage under various reaction conditions. Generally, the ease of reductive hydrodehalogenation follows the order I > Br > Cl > F, a trend correlated with the decreasing bond dissociation energies. acs.org This inherent difference in reactivity is fundamental to understanding the selective functionalization of polyhalogenated aromatics.
Electronic and Steric Effects of Fluorine on C-Br Reactivity
The fluorine substituent at the C2 position exerts significant electronic and steric effects on the reactivity of the adjacent C-Br bonds at the C1 and C5 positions (ortho positions) and the C-Br bond at the C3 position (para position).
Electronic Effects: Fluorine is the most electronegative element and exhibits a strong electron-withdrawing inductive effect (-I effect). cdnsciencepub.com This effect decreases the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov The activation is most pronounced at the positions ortho and para to the fluorine atom. Consequently, the C-Br bonds at all three positions (1, 3, and 5) are activated towards nucleophilic displacement compared to those in a non-fluorinated tribromobenzene.
Steric Effects: The fluorine atom is relatively small; however, its presence ortho to two bromine atoms creates steric hindrance. This steric crowding can influence the regioselectivity of reactions, particularly those involving bulky transition metal catalysts. oup.comresearchgate.net In cross-coupling reactions, catalysts may preferentially coordinate to the less sterically hindered C-Br bond at the C5 position (para to the fluorine) over the more crowded C-Br bonds at C1 and C3 (ortho to the fluorine). researchgate.net This interplay between electronic activation and steric hindrance is a key factor in controlling the site of reaction in this compound. oup.com
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. eie.gr Palladium-catalyzed reactions are particularly prominent in this area. wildlife-biodiversity.com The general mechanism for these couplings involves three key steps: oxidative addition of the aryl halide to a low-valent palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govlibretexts.org
Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Heck)
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid) with an organohalide. It is widely used for synthesizing biaryls and other conjugated systems. researchgate.netuwindsor.ca this compound can undergo Suzuki-Miyaura coupling to replace one or more bromine atoms with aryl or vinyl groups. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a specific ligand), a base (like K₂CO₃ or CsF), and a suitable solvent. researchgate.net The regioselectivity of the reaction can be controlled by adjusting reaction conditions and the stoichiometry of the reagents. researchgate.net
| Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Dioxane/H₂O | 110 °C | >95% | mdpi.com |
| 1-Bromo-3-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ / Phosphinous acid ligand | K₃PO₄ | 2-Propanol | Room Temp. | >99% | researchgate.net |
| 1,4-Dibromo-2-fluorobenzene | Arylboronic acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 °C | High (Site-selective) | researchgate.net |
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org Research has demonstrated the feasibility of using substrates related to this compound in complex Heck-type transformations. For example, 1,3,5-tribromo-2,4,6-trienylbenzenes have been successfully used in intramolecular triple Heck reactions to efficiently synthesize fused tetracyclic compounds with a central benzene (B151609) core. nih.gov This showcases the ability to perform multiple, sequential C-C bond formations on a tribrominated benzene ring. nih.gov
| Substrate | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1,3,5-Tribromo-2,4,6-tri(allyl)benzene derivative | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Acetonitrile | Reflux | Fused 6,6,6-tetracycle | Up to 81% | nih.gov |
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone for constructing carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. mdpi.com This reaction is applicable to polyhalogenated substrates like this compound, allowing for the introduction of primary or secondary amino groups. rsc.org The choice of ligand for the palladium catalyst is critical for achieving high yields and can influence which C-Br bond reacts. For instance, palladium complexes with expanded-ring N-heterocyclic carbene (NHC) ligands have proven effective for coupling various (het)aryl halides with amines. mdpi.com
Regioselective Coupling Strategies in Tri-substituted Benzenes
A significant challenge and opportunity in the chemistry of this compound is controlling the regioselectivity of cross-coupling reactions. researchgate.net The goal is to selectively functionalize one C-Br bond over the others. This selectivity is governed by a combination of steric and electronic factors inherent to the substrate, as well as the choice of catalyst and reaction conditions. nih.gov
Steric Hindrance: The C-Br bond at the C5 position is generally less sterically hindered than the C-Br bonds at C1 and C3, which are flanked by the fluorine atom. This difference can be exploited to achieve selective coupling at the C5 position. researchgate.net
Electronic Effects: The strong inductive effect of the fluorine atom makes the ortho (C1, C3) and para (C5) positions more electrophilic and thus more reactive in the oxidative addition step of the catalytic cycle. nih.gov In many cases, electronic activation at the ortho positions can outweigh steric hindrance, leading to coupling at those sites. researchgate.net
Catalyst Control: The choice of ligand on the palladium catalyst can dramatically influence site selectivity. Bulky ligands may favor reaction at the least hindered site (C5), while other specialized ligands can override intrinsic substrate biases to direct coupling to a specific position. nih.gov
By carefully manipulating these factors, chemists can perform sequential, site-selective cross-coupling reactions on this compound to build complex, highly substituted aromatic structures. researchgate.net
Ligand Design and Catalyst Efficiency in Fluorinated Aryl Systems
The efficiency of transition-metal catalyzed reactions, such as Suzuki-Miyaura cross-coupling, involving polyhalogenated fluorinated substrates like this compound is critically dependent on the design of the ligand coordinated to the metal center, typically palladium. acs.orgnih.gov The choice of ligand influences catalyst activity, stability, and selectivity by modulating the electronic and steric environment of the metal. acs.orgnih.gov
For challenging substrates, which possess multiple potential reaction sites (C-Br and C-H bonds) and are often electron-deficient, bulky and electron-rich ligands are frequently required. nih.gov These include biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), which are effective in promoting the crucial oxidative addition step and preventing catalyst deactivation. nih.govpkusz.edu.cn The steric bulk of these ligands can facilitate the reductive elimination step and help stabilize the active Pd(0) species. nih.govnih.gov The electronic properties of the ligand can also dictate selectivity in certain reactions. acs.org
In the context of this compound, a catalyst system must be able to selectively activate a C-Br bond over the C-F or C-H bonds. The development of palladium precatalysts has provided highly efficient and stable catalytic systems for such transformations. nih.gov While phosphine (B1218219) ligands are common, some catalytic processes, particularly aerobic oxidation reactions, can proceed more efficiently in their absence, as the phosphine itself can be oxidized, leading to catalyst inhibition. smolecule.com For the coupling of fluoroarenes, heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene oxide or hydrotalcite, have also been developed to offer high efficiency and recyclability. acs.orgutdallas.edu
Table 1: Influence of Ligand Type on Catalyst Performance in Cross-Coupling of Aryl Halides
| Ligand Type | General Characteristics | Typical Application in Fluoroaryl Systems | Potential Role with this compound |
|---|---|---|---|
| Monodentate Phosphines (e.g., P(t-Bu)₃) | Bulky, electron-rich | Promoting oxidative addition of challenging aryl halides. nih.gov | Enhancing reactivity for selective C-Br bond cleavage. |
| Biaryl Phosphines (e.g., XPhos, SPhos) | Bulky, electron-rich, provide stability | High turnover numbers in Suzuki and Buchwald-Hartwig couplings of complex substrates. nih.govpkusz.edu.cn | Enabling efficient coupling at one or more C-Br sites. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Used for coupling of sterically hindered or deactivated substrates. nih.gov | Alternative to phosphines for promoting challenging couplings. |
| No Ligand / Heterogeneous Pd | Simplified system, recyclable | Used in specific oxidative reactions smolecule.com or as supported nanoparticles for sustainability. acs.orgutdallas.edu | Potential for specific transformations where ligands are inhibitory or for process chemistry. |
Selective C-H Functionalization
Direct C-H functionalization represents a powerful and atom-economical strategy for modifying aromatic cores. For polyhalogenated fluoroarenes like this compound, the key challenges are achieving high reactivity and controlling regioselectivity between the two available C-H bonds at the C4 and C6 positions.
Ortho-Fluorine Directed C-H Activation Mechanisms
The fluorine substituent is known to act as a directing group in C-H activation, promoting metalation at the ortho C-H bond. nih.govacs.orgnih.gov This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the adjacent C-H bond, making it more susceptible to deprotonation by the metal complex. acs.orgacs.org The most widely accepted mechanism for this transformation in palladium-catalyzed direct arylation is the Concerted Metalation-Deprotonation (CMD) pathway. acs.orgacs.orgrsc.org In this mechanism, the C-H bond cleavage occurs in a single step involving the palladium center and a basic ligand (e.g., carbonate, acetate, or pivalate). acs.orgthieme-connect.de
For this compound, the fluorine at C2 would electronically direct C-H activation to the C6 position. Computational studies on other fluoroarenes have shown that this selectivity is often a result of C-H acidity rather than a stabilizing interaction between the palladium and the fluorine atom. acs.org However, the viability of this pathway is strongly influenced by steric factors.
Regioselectivity in Direct Arylation of Fluoroarenes
The regiochemical outcome of direct arylation on this compound is determined by the competition between the C4-H and C6-H bonds. While the fluorine atom electronically activates the C6-H bond, this position is severely sterically hindered by the two flanking bromine atoms at C1 and C5. smolecule.com
In many cases of direct arylation on polyhalogenated substrates, steric hindrance can be the dominant factor controlling selectivity, directing the reaction to the most accessible C-H bond. smolecule.com Therefore, it is plausible that arylation would preferentially occur at the C4 position, which is sterically less encumbered. The precise outcome would depend on the specific catalyst, ligand, and reaction conditions employed, as these parameters can tune the balance between electronic and steric preferences. rsc.org For instance, the use of very bulky ligands might further disfavor approach to the already crowded C6 position.
Table 2: Analysis of Factors Influencing Regioselectivity in C-H Arylation of this compound
| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C6-H | Activated by ortho-fluorine (increased acidity). acs.orgacs.org | High; flanked by two bulky bromine atoms at C1 and C5. smolecule.com | Favored electronically, but likely disfavored sterically. |
| C4-H | Less electronically activated (no adjacent activating group). | Low; flanked by a bromine atom (C5) and a hydrogen atom (from C4). | Favored sterically, but less favored electronically. |
Isotopic Labeling Studies and Kinetic Isotope Effects (KIE)
Isotopic labeling, particularly the replacement of hydrogen with deuterium, is a fundamental tool for elucidating reaction mechanisms. pkusz.edu.cn The measurement of a kinetic isotope effect (KIE), expressed as the ratio of reaction rates (kH/kD), reveals whether a C-H bond is broken in the rate-determining step (RDS) of a reaction. nih.govlibretexts.org
For direct arylation reactions proceeding via a CMD mechanism, C-H bond cleavage is often involved in the RDS, resulting in a primary KIE where kH/kD > 1. acs.orglibretexts.org The magnitude of the KIE can provide further insight into the transition state geometry; values are typically in the range of 3-8. utdallas.edulibretexts.org
While no specific KIE studies on this compound have been reported, a hypothetical experiment could differentiate between C4 and C6 functionalization. By selectively deuterating one position (e.g., preparing 1,3,5-tribromo-2-fluoro-6-deuteriobenzene) and performing an intramolecular competition reaction, the site of reaction could be unequivocally determined. Similarly, intermolecular competition experiments between the non-deuterated and a dideuterated (C4 and C6) analogue would establish the KIE and confirm the role of C-H cleavage in the rate-limiting step.
Table 3: Hypothetical Isotopic Labeling Experiment for C-H Arylation
| Experiment | Substrate(s) | Potential Outcome | Mechanistic Insight |
|---|---|---|---|
| Intramolecular Competition | 1,3,5-Tribromo-2-fluoro-6-deuteriobenzene | Preferential reaction at C4-H. | Steric hindrance at C6 is the dominant controlling factor. |
| Intermolecular KIE | Mixture of this compound and its d₂-isotopologue | kH/kD ≈ 3-7. acs.orglibretexts.org | C-H bond cleavage is part of the rate-determining step, consistent with a CMD mechanism. |
Other Transformative Reactions and Rearrangements
Oxidative Transformations
Beyond C-H arylation, this compound could potentially undergo other oxidative transformations. One generic pathway for highly substituted aromatics is oxidation to form corresponding quinones, although this would require harsh conditions and likely lead to a mixture of products given the substrate's structure. smolecule.com
A more modern and synthetically relevant transformation is oxidative C-H/C-H cross-coupling, also known as dehydrogenative coupling. thieme-connect.de This methodology involves the coupling of two different arenes directly at their C-H bonds, facilitated by a transition-metal catalyst and a stoichiometric oxidant. thieme-connect.de For a substrate like this compound, this could theoretically enable its coupling with another arene without the need for pre-functionalization of either partner. However, controlling regioselectivity and preventing homocoupling would be significant challenges. There are currently no specific reports of such oxidative C-H/C-H couplings involving this compound in the surveyed literature.
Selective Azidation and Defluorination Processes
The reaction of polyhalobenzenes with sodium azide (B81097) is a well-established method for the introduction of the azido (B1232118) group, which can serve as a precursor to amines, nitrenes, and other nitrogen-containing functionalities. In the case of mixed polyhalogenated benzenes, the reaction can proceed with high selectivity, often favoring the displacement of the most activated halogen.
Research on the closely related compound, 1,3,5-tribromo-2,4,6-trifluorobenzene (B1581980), provides significant insights into the expected reactivity of this compound. Studies have shown that the treatment of 1,3,5-tribromo-2,4,6-trifluorobenzene with sodium azide leads to a selective defluorination-azidation reaction. researchgate.net The fluorine atoms, being more electronegative and thus activating the aromatic ring towards nucleophilic aromatic substitution (SNAAr), are preferentially replaced by the azide nucleophile over the bromine atoms.
When 1,3,5-tribromo-2,4,6-trifluorobenzene is heated with sodium azide in dimethylsulfoxide (DMSO), a mixture of 1,3-diazido-2,4,6-tribromo-5-fluorobenzene and 1,3,5-triazido-2,4,6-tribromobenzene is formed. researchgate.net This demonstrates the sequential displacement of the fluorine atoms. Notably, by adjusting the reaction conditions, such as using aqueous acetone (B3395972) as the solvent, the reaction can be driven to completion to yield 1,3,5-triazido-2,4,6-tribromobenzene as the sole product in high yield. researchgate.net
Based on these findings, it is highly probable that this compound would undergo a similar selective azidation and defluorination process. The fluorine atom at the C-2 position is expected to be the primary site of nucleophilic attack by the azide ion.
Table 1: Selective Azidation and Defluorination of an Analogous Polyhalobenzene
| Substrate | Reagent | Solvent | Product(s) | Observations |
| 1,3,5-Tribromo-2,4,6-trifluorobenzene | Sodium Azide (NaN₃) | DMSO | 1,3-Diazido-2,4,6-tribromo-5-fluorobenzene and 1,3,5-Triazido-2,4,6-tribromobenzene | Selective displacement of fluorine atoms over bromine atoms. |
| 1,3,5-Tribromo-2,4,6-trifluorobenzene | Sodium Azide (NaN₃) | Aqueous Acetone | 1,3,5-Triazido-2,4,6-tribromobenzene | Complete defluorination and azidation. |
The mechanism of this transformation proceeds through a classic SNAr pathway. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. The presence of three electron-withdrawing bromine atoms further activates the ring towards this type of reaction. The attack of the azide anion forms a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent departure of the fluoride (B91410) ion, a good leaving group, yields the azidated product. Given the single fluorine atom in this compound, the reaction is expected to cleanly yield 1-azido-3,5-dibromo-2-fluorobenzene under appropriate conditions.
Halogen Scrambling and Buttressing Effects under Basic Conditions
Under strongly basic conditions, polyhalogenated aromatic compounds can undergo a fascinating rearrangement known as "halogen dance" or halogen scrambling. researchgate.netdokumen.pub This process involves the migration of halogen atoms around the aromatic ring and is often initiated by deprotonation of the aromatic ring by a strong base, such as a lithium amide.
For this compound, treatment with a strong base could lead to a complex mixture of isomers. The initial deprotonation would likely occur at the most acidic position, which is influenced by the inductive effects of the surrounding halogen atoms. The resulting aryl anion or aryllithium intermediate can then undergo intramolecular halogen migration to form a thermodynamically more stable isomer. researchgate.net Generally, bromine and iodine are more prone to migration than chlorine and fluorine. researchgate.net
The "buttressing effect" is a steric phenomenon that can significantly influence the reactivity and regioselectivity of these reactions. researchgate.netuni-regensburg.deresearchgate.net It describes the steric repulsion between adjacent substituents on an aromatic ring. In this compound, the bromine atoms at the C-1 and C-5 positions exert a buttressing effect on the fluorine atom at C-2 and the bromine atom at C-3. This steric crowding can influence which conformer is more stable and which positions are more accessible for deprotonation or other reactions.
For instance, the buttressing effect can force a substituent to occupy a specific conformation, which may in turn hinder or facilitate a reaction at a neighboring position. uni-regensburg.de In the context of halogen scrambling, the steric strain caused by the buttressing effect can be a driving force for the rearrangement to a less sterically crowded isomer.
Table 2: Conceptual Illustration of Halogen Scrambling and Buttressing Effects
| Phenomenon | Description | Potential Impact on this compound |
| Halogen Scrambling ("Halogen Dance") | Base-catalyzed migration of halogen atoms on an aromatic ring. researchgate.net | Treatment with a strong base could lead to the formation of other tribromofluorobenzene isomers. |
| Buttressing Effect | Steric repulsion between adjacent substituents. researchgate.netresearchgate.net | The bromine atoms at C-1 and C-5 can sterically influence the reactivity at the C-2 (fluorine) and C-6 (hydrogen) positions, potentially affecting the site of deprotonation and the propensity for halogen migration. |
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 1,3,5-tribromo-2-fluorobenzene by mapping the chemical environments of its constituent nuclei.
High-Resolution NMR for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the identity and purity of this compound. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling constants observed in the spectra.
In the ¹H NMR spectrum, the two remaining hydrogen atoms are chemically non-equivalent, giving rise to distinct signals. The hydrogen at the C4 position is expected to appear as a doublet of doublets due to coupling with the adjacent hydrogen at C6 and the fluorine atom at C2. Similarly, the hydrogen at C6 will also present a complex multiplet. For the related compound 1,3,5-tribromobenzene (B165230), the three equivalent protons appear as a singlet. The introduction of the fluorine atom in this compound breaks this symmetry, leading to more complex splitting patterns.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Due to the heavy atom effect of bromine and the high electronegativity of fluorine, the carbon chemical shifts are significantly influenced. The carbon atoms bonded to bromine (C1, C3, C5) are expected to show resonances at a lower field compared to unsubstituted benzene, while the carbon bonded to fluorine (C2) will exhibit a large C-F coupling constant (¹Jcf), a characteristic feature in fluorine NMR. The remaining carbon atoms (C4, C6) will also show distinct signals influenced by the neighboring halogen substituents. For comparison, the ¹³C NMR spectrum of 1,3,5-tribromobenzene shows signals at specific chemical shifts that serve as a baseline for understanding the effects of the additional fluorine substituent. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Experimental data for this specific compound is not readily available in public literature. The following table is predictive, based on analysis of similar compounds and general NMR principles.)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | H4 | 7.5 - 7.8 | dd | J(H4-H6) ≈ 2-3, J(H4-F2) ≈ 6-8 |
| ¹H | H6 | 7.5 - 7.8 | dd | J(H6-H4) ≈ 2-3, J(H6-F2) ≈ 9-11 |
| ¹³C | C1, C3, C5 | 90 - 100 | d | J(C-F) may be observable |
| ¹³C | C2 | 155 - 165 | d | ¹J(C-F) ≈ 240-260 |
Dynamic NMR for Conformational Dynamics and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent phenomena such as conformational changes and restricted rotation. open.ac.uk In sterically hindered molecules, rotation around single bonds can be slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers at low temperatures.
For this compound, the presence of three bulky bromine atoms and a fluorine atom ortho to two of them could potentially hinder the rotation of any substituent if one were present. However, in the absence of such a group, the primary dynamic process to consider would be any potential puckering or deviation from planarity, though this is less common for simple benzene rings. Studies on heavily substituted benzenes, such as 1,3,5‐tribromo‐2,4,6‐trineopentylbenzene, have demonstrated the utility of DNMR in resolving and quantifying the equilibria between different conformers. researchgate.net While no specific DNMR studies on this compound are documented, the principles suggest that if the molecule were to engage in intermolecular interactions or form complexes, DNMR could be used to probe the kinetics of association and dissociation.
Multinuclear NMR (e.g., ¹⁹F NMR) for Electronic Environment Probing
Multinuclear NMR, particularly ¹⁹F NMR, is exceptionally informative for fluorinated compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org Furthermore, the ¹⁹F chemical shift range is vast (around 800 ppm), rendering it extremely sensitive to subtle changes in the local electronic environment. wikipedia.org
In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. The chemical shift of this fluorine atom is influenced by the three bromine atoms on the ring. The ortho-bromine atoms (at C1 and C3) and the para-bromine atom (at C5) will have distinct electronic effects (inductive and resonance) that determine the final shielding of the fluorine nucleus. The ¹⁹F signal will be split into a doublet of doublets due to coupling with the two non-equivalent aromatic protons (H4 and H6). Long-range couplings to the carbon atoms of the ring (nJCF) are also expected. PubChem lists the existence of a ¹⁹F NMR spectrum for this compound, indicating its experimental characterization. nih.gov The precise chemical shift and coupling constants are critical parameters for understanding the electronic structure. ucsb.edu
Vibrational Spectroscopy: FTIR and Raman Investigations
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and offer detailed information about functional groups and skeletal structure.
Normal Coordinate Analysis and Force Field Refinement
Normal Coordinate Analysis (NCA) is a theoretical method used to assign vibrational frequencies to specific molecular motions. researchgate.net This analysis is crucial for complex molecules like this compound, where vibrational coupling can make simple empirical assignments difficult. The process typically involves Wilson's FG matrix method, which relates the vibrational frequencies to the molecular geometry and interatomic forces. researchgate.net
A force field, which is a set of force constants that describe the stiffness of bonds and the energy required for bond angle bending and torsional rotations, is defined for the molecule. Often, a General Valence Force Field (GVFF) is employed. researchgate.net Quantum chemical calculations, frequently using Density Functional Theory (DFT), are used to compute an initial force field and geometry. ijastems.orgnih.gov The calculated harmonic vibrational frequencies are then often scaled to better match the experimental frequencies observed in the FTIR and Raman spectra. This process refines the force field and leads to a more accurate description of the molecule's vibrational dynamics. Studies on analogous molecules like 2-chloro-1,3-dibromo-5-fluorobenzene and fluorobenzene (B45895) have successfully employed this methodology to achieve detailed vibrational assignments. researchgate.netirphouse.com
Correlation of Spectral Bands with Molecular Vibrations and Substituent Effects
The vibrational spectrum of this compound is dominated by the vibrations of the benzene ring, as well as the stretching and bending modes associated with the C-Br and C-F bonds. The heavy mass of bromine and the high electronegativity of fluorine significantly perturb the vibrations of the parent benzene molecule.
C-H Vibrations : The C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations are also characteristic and are sensitive to the substitution pattern.
C-C Vibrations : The aromatic ring C-C stretching vibrations, which occur in the 1600-1400 cm⁻¹ region, are indicative of the integrity of the benzene ring.
C-F and C-Br Vibrations : The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1300-1100 cm⁻¹ region. The C-Br stretching vibrations occur at much lower frequencies, usually below 700 cm⁻¹, due to the larger mass of the bromine atom. These bands are often more prominent in the Raman spectrum.
The combined electronic effects of the substituents (three bromine atoms and one fluorine atom) influence the force constants of the various bonds and, consequently, the frequencies of the vibrational modes. nih.gov The inductive electron-withdrawing nature of both fluorine and bromine affects the electron density of the aromatic ring, which in turn shifts the frequencies of the ring's vibrational modes. Comparing the spectra of 1,3,5-tribromobenzene, fluorobenzene, and this compound allows for a detailed analysis of these substituent effects. ijastems.orgirphouse.com
Table 2: General Vibrational Band Assignments for Halogenated Benzenes (Note: This table provides a general range for characteristic vibrations based on literature for similar compounds.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretching | 3100 - 3000 | Medium-Weak | Medium |
| C=C Aromatic Ring Stretching | 1620 - 1400 | Medium-Strong | Medium-Strong |
| C-H In-plane Bending | 1300 - 1000 | Medium-Strong | Weak |
| C-F Stretching | 1300 - 1100 | Strong | Weak |
| C-H Out-of-plane Bending | 900 - 675 | Strong | Weak |
| C-Br Stretching | 700 - 500 | Medium-Strong | Strong |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is an essential analytical technique for the characterization of this compound, providing definitive confirmation of its molecular formula and offering insights into its structural stability and fragmentation patterns under electron ionization.
Molecular Formula Confirmation:
The molecular formula of this compound is C₆H₂Br₃F. The nominal molecular weight is 332.79 g/mol , while its monoisotopic mass is 329.76907 Da. nih.govnih.gov In mass spectrometry, the presence of three bromine atoms results in a highly characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a compound with three bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues.
The expected isotopic distribution for the [C₆H₂Br₃F]⁺ ion cluster would show four main peaks corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The theoretical relative intensities of these peaks follow a pattern of approximately 1:3:3:1. For this compound, the molecular ion region would display peaks at m/z values of approximately 330, 332, 334, and 336. The observation of this characteristic isotopic pattern provides unambiguous evidence for the presence of three bromine atoms in the molecule. Data for an isomeric compound, 5-Fluoro-1,2,3-tribromobenzene, from the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 332 and 334, which aligns with this expected pattern. nih.gov
Interactive Data Table: Isotopic Distribution of the Molecular Ion of this compound
| Isotopologue Formula | m/z (approx.) | Relative Intensity (approx.) |
| [C₆H₂⁷⁹Br₃F]⁺ | 330 | 1 |
| [C₆H₂⁷⁹Br₂⁸¹BrF]⁺ | 332 | 3 |
| [C₆H₂⁷⁹Br⁸¹Br₂F]⁺ | 334 | 3 |
| [C₆H₂⁸¹Br₃F]⁺ | 336 | 1 |
Fragmentation Pathway:
The fragmentation of this compound under electron ionization is anticipated to proceed through the sequential loss of its halogen substituents and fragmentation of the aromatic ring. The initial ionization event forms the molecular ion [C₆H₂Br₃F]⁺.
A primary and highly probable fragmentation step is the cleavage of a carbon-bromine bond, which is generally weaker than the carbon-fluorine bond, leading to the loss of a bromine radical (•Br). This would result in the formation of a [C₆H₂Br₂F]⁺ fragment ion. Due to the presence of the remaining two bromine atoms, this fragment ion would also exhibit a characteristic isotopic pattern with a 1:2:1 intensity ratio.
Further fragmentation could involve the loss of a second bromine atom to yield a [C₆H₂BrF]⁺ ion, which would still show an isotopic signature for one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). The loss of all three bromine atoms would lead to the formation of the [C₆H₂F]⁺ ion.
Another possible, though likely less favorable, initial fragmentation pathway is the loss of a fluorine atom (•F) or a molecule of hydrogen fluoride (B91410) (HF), which is a known fragmentation pathway for fluorinated aromatic compounds. whitman.edu The loss of HF would result in a [C₆HBr₃]⁺ ion. The fragmentation of the benzene ring itself would lead to smaller charged fragments. Studies on the fragmentation of other polybrominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), also indicate that the primary fragmentation pathway involves the loss of bromine atoms. afmps.benih.gov
Interactive Data Table: Plausible Mass Fragments of this compound
| Proposed Fragment | m/z (Monoisotopic) | Description |
| [C₆H₂Br₃F]⁺ | 329.7691 | Molecular Ion |
| [C₆H₂Br₂F]⁺ | 250.8494 | Loss of one Br atom |
| [C₆H₂BrF]⁺ | 171.9298 | Loss of two Br atoms |
| [C₆H₂F]⁺ | 93.0104 | Loss of three Br atoms |
| [C₆HBr₃]⁺ | 308.7795 | Loss of HF |
Solid State Structures and Intermolecular Interactions
Single Crystal X-ray Diffraction: Elucidation of Molecular and Crystal Structures
As of the latest literature surveys, a complete single-crystal X-ray diffraction study for 1,3,5-tribromo-2-fluorobenzene has not been reported. However, significant insights into its expected molecular and crystal structure can be inferred from detailed analyses of closely related compounds, particularly its non-fluorinated parent, 1,3,5-tribromobenzene (B165230), and other halogenated benzenes.
Specific unit cell parameters for this compound are not available. However, extensive studies on its structural isomer, 1,3,5-tribromobenzene, provide a strong basis for prediction. 1,3,5-tribromobenzene crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov It is highly probable that this compound would crystallize in a similar, if not identical, space group. The substitution of a hydrogen atom with a fluorine atom is not always structure-directing and often results in isostructural crystals, a phenomenon where molecules with similar shapes can occupy identical crystal lattice sites. Studies on various 1,3,5-trisubstituted benzenes have shown that they are often isomorphous, indicating that molecular shape complementarity can be a dominant factor in determining the crystal packing. psu.edu
Table 1: Crystallographic Data for 1,3,5-Tribromobenzene (a structural analog)
| Parameter | Value |
|---|---|
| Compound | 1,3,5-Tribromobenzene |
| Molecular Formula | C₆H₃Br₃ |
| Space Group | P2₁2₁2₁ |
| Crystal System | Orthorhombic |
The this compound molecule is expected to be essentially planar in the crystalline state, similar to other benzene (B151609) derivatives. The primary determinants of its conformation are the steric and electronic effects of the halogen substituents. While minor out-of-plane deviations of the substituent atoms are possible due to crystal packing forces, the benzene ring itself will maintain its aromatic planarity. Torsion angles of significance would relate to any slight twisting of the C-Br or C-F bonds relative to the benzene ring, though these are generally minimal in such systems. In related structures, like tolan derivatives, the planarity is largely maintained in the solid state.
The crystal packing of this compound is anticipated to be governed by a combination of halogen bonding and π-π stacking interactions, leading to a dense, layered structure. In the isostructural 1,3,5-tribromobenzene, molecules are arranged in layers, with significant Br···Br and Br···π interactions influencing the supramolecular assembly. acs.org The introduction of a highly electronegative fluorine atom alongside the more polarizable bromine atoms would introduce additional complexity, potentially leading to C-Br···F or C-Br···π interactions. The packing is likely to follow a pattern where the "bumps" created by the bromine atoms of one molecule fit into the "hollows" of adjacent molecules to achieve efficient space-filling.
Polymorphism and Phase Transitions in Halogenated Arenes
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in halogenated arenes. psu.edu These different forms arise from variations in molecular packing or conformation and can possess distinct physical properties. For instance, different isomers of tribromobenzene adopt varied space group symmetries; 1,2,3-tribromobenzene (B42115) is monoclinic (P2₁/c) while 1,2,4-tribromobenzene (B129733) is orthorhombic (Fdd2).
The existence of polymorphism is often tied to the subtle interplay of intermolecular interactions. Factors such as solvent of crystallization and temperature can influence which polymorphic form is obtained. psu.edu While no specific polymorphs of this compound have been documented, its structural flexibility and the diverse nature of halogen-based interactions suggest that it could exhibit polymorphism under different crystallization conditions. Temperature-dependent studies on tribromobenzene isomers show that unit cell parameters contract upon cooling, indicating anisotropic thermal behavior influenced by the directionality of intermolecular forces.
Non-Covalent Interactions Governing Solid-State Assembly
The assembly of this compound molecules in the solid state is directed by a hierarchy of non-covalent interactions, with halogen bonding playing a pivotal role.
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region, such as another halogen or a π-system. americanelements.comnih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole on the side opposite to the C-X covalent bond.
In the case of this compound, the bromine atoms are the primary halogen bond donors. The following interactions are expected to be significant in its crystal structure:
C-Br···Br-C Interactions: These are common motifs in brominated aromatic compounds, where the σ-hole of one bromine atom interacts with the electron-rich equatorial region of another.
C-Br···F-C Interactions: The fluorine atom, with its high electronegativity, can act as a halogen bond acceptor.
C-Br···π Interactions: The electron-rich π-system of an adjacent benzene ring can serve as a nucleophile, interacting with the σ-hole on a bromine atom. smolecule.com This type of interaction is crucial in the packing of many halogenated arenes.
While fluorine is generally a poor halogen bond donor, it can participate in other non-covalent interactions and its presence significantly modulates the electronic properties of the benzene ring, thereby influencing the strength and geometry of the bromine-led halogen bonds. researchgate.net The interplay of these various halogen-centered interactions ultimately dictates the final supramolecular architecture of the crystal.
C-H···F and Other Hydrogen Bonding Interactions
In the crystalline state, C-H···F interactions are a significant feature in many fluorinated aromatic compounds. acs.orged.ac.uk These interactions, while considered weak hydrogen bonds, play a crucial role in the molecular packing of fluorobenzenes. acs.org Studies on various fluorobenzene (B45895) derivatives have shown that as the fluorine content and consequently the C-H acidity increases, the C-H···F interactions become stronger and more influential in the crystal structure. acs.org For this compound, the two aromatic C-H bonds can act as hydrogen bond donors to the fluorine atom of a neighboring molecule.
The geometry of these C-H···F interactions is a critical factor in determining their strength and influence. Research on a range of fluorobenzenes has demonstrated that the C−F group preferentially engages in C−H···F interactions over F···F contacts, a behavior that distinguishes organic fluorine from heavier halogens. acs.org The deformability of these weak interactions also leads to the occupation of low-energy vibrational levels, providing a stabilizing entropic contribution to the crystal structure. ed.ac.ukacs.org This entropic stabilization can be significant, comparable to that of stronger hydrogen bonds found in molecules like water and ammonia (B1221849) at low temperatures. ed.ac.uk
Aromatic π–π Stacking Interactions and Fluorine's Influence
Aromatic π–π stacking is a common and significant non-covalent interaction in the crystal structures of many aromatic compounds, including halobenzenes. rsc.org This interaction involves the face-to-face stacking of aromatic rings, driven by a combination of electrostatic and dispersion forces. However, the introduction of fluorine atoms into the benzene ring has a notable impact on these stacking arrangements.
Research on a wide range of halobenzene crystal structures has revealed that the presence of fluorine tends to disrupt the typical π–π stacking motifs observed in chloro- and bromobenzenes. rsc.orgrsc.org While many halobenzenes exhibit a specific type of stacking, referred to as 'Symthon I', which is characterized by significant stabilization energy, fluorinated benzenes show fewer instances of this arrangement. rsc.orgrsc.org Instead, they often adopt offset translational arrangements with larger displacements between the rings or favor edge-to-face interactions. rsc.org
This disruption of π–π stacking by fluorine is consistent with the generally lower melting points of fluorobenzenes compared to their chlorinated and brominated analogs. rsc.org In this compound, the presence of a single fluorine atom among three bromine atoms likely leads to a modified π–π stacking geometry compared to 1,3,5-tribromobenzene. The electrostatic repulsion between the highly electronegative fluorine atom and the electron-rich π-cloud of an adjacent ring may weaken the face-to-face stacking, favoring a more offset or tilted arrangement to achieve a stable crystal packing. Computational studies on trifluoromethylated aromatic dimers have shown enhanced intermolecular interaction energies and reduced π-π distances, suggesting that the specific nature of fluorine substitution is critical. researchgate.net
London Dispersion Forces and Their Contribution to Crystal Stability
London dispersion forces, arising from temporary fluctuations in electron density, are a fundamental component of intermolecular interactions and are particularly significant in heavy, polarizable molecules. acs.org For this compound, with three heavy bromine atoms, London dispersion is expected to be a major contributor to the cohesive energy of the crystal.
The strength of London dispersion forces generally increases with the number of electrons and the polarizability of the atoms. nih.gov Bromine, being a large and highly polarizable atom, contributes significantly to the dispersion interactions between molecules. These attractive forces are non-directional and play a crucial role in the close packing of molecules within the crystal lattice. In molecular crystals composed of polyhalogenated compounds, a multitude of weak and dispersive interactions, including those involving halogens, can act as buffers for mechanical stress, contributing to properties like crystal flexibility. researchgate.net
Cation–π Interactions in Related Systems
Cation–π interactions are strong, non-covalent bonds between a cation and the electron-rich face of a π-system. wikipedia.org These interactions are crucial in various chemical and biological systems, including in the structure of proteins and in molecular recognition. caltech.edunih.gov The study of cation–π interactions in fluorinated aromatic systems provides valuable insights into how the electronic properties of the aromatic ring can be modulated.
The introduction of fluorine atoms onto an aromatic ring generally weakens the cation–π interaction. nih.gov Fluorine is a highly electronegative atom that withdraws electron density from the π-system, reducing its negative electrostatic potential and thus its ability to bind to a cation. nih.govrsc.org This effect has been demonstrated in various experimental and computational studies. For instance, the progressive fluorination of benzene has been shown to decrease its binding energy with cations like sodium. rsc.org
In the context of this compound, while the molecule itself is not a cation, understanding its potential to engage in cation–π interactions is relevant for its behavior in certain environments, such as in host-guest chemistry or in the presence of metal ions. The presence of the electron-withdrawing fluorine atom, in addition to the three bromine atoms, would significantly reduce the π-electron density of the benzene ring. Consequently, this compound would be expected to be a much weaker participant in cation–π interactions compared to unsubstituted benzene or less halogenated derivatives. This "fluorination strategy" is a known method for experimentally probing the importance of cation–π interactions in biological systems. caltech.edunih.govrsc.org
Advanced Chemical Applications and Functional Materials Design
Polymer Chemistry and Advanced Materials
Application in Organic Electronics (e.g., Electron Transport Layers in OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, relying on a multilayer structure of organic semiconductor materials. Each layer possesses specific electronic properties to ensure the efficient injection, transport, and recombination of charge carriers (electrons and holes) to generate light. The electron transport layer (ETL) plays a crucial role in accepting electrons from the cathode and transporting them to the emissive layer.
Currently, there is a lack of specific research data detailing the use of 1,3,5-Tribromo-2-fluorobenzene as a primary component in the electron transport layers of OLEDs. The exploration of new materials for ETLs is an active area of research, and polyhalogenated aromatic compounds are of interest due to their potential to exhibit high electron affinity and good thermal stability. The electron-withdrawing nature of halogen atoms can lower the energy levels of the molecular orbitals, a desirable characteristic for electron transport materials. However, without experimental data on the electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level and electron mobility of this compound or its derivatives, its suitability for this application remains theoretical.
Exploration in Organic Magnetic Materials
The field of organic magnetic materials seeks to develop non-metallic, carbon-based magnets. The design of such materials often involves creating stable organic radicals and controlling their intermolecular interactions to achieve long-range magnetic ordering. The presence of heavy atoms like bromine can influence the spin-orbit coupling, which is a factor in determining the magnetic properties of a material.
As with organic electronics, there is no direct scientific literature found that investigates this compound for applications in organic magnetic materials. The potential of this molecule would lie in its use as a building block for larger, more complex structures that could sustain unpaired electrons and facilitate magnetic interactions. The bromine atoms could, in principle, participate in halogen bonding, a directional non-covalent interaction that can be used to control the solid-state packing of molecules and thus influence magnetic coupling between radical centers. However, this remains a hypothetical application without dedicated research.
Development of Novel Reagents and Catalytic Systems
Polyhalogenated aromatic compounds are versatile reagents and precursors in organic synthesis. They can serve as starting materials for the preparation of a wide range of derivatives through reactions such as cross-coupling, lithiation, and nucleophilic substitution.
While this compound is commercially available and can be synthesized through methods like the bromination of 2-fluorobenzene smolecule.com, its specific use as a novel reagent or in the development of new catalytic systems is not well-documented. Its utility would likely be as a synthon, where the bromine and fluorine atoms can be selectively functionalized to build more complex molecules with potential catalytic activity. For instance, the bromine atoms could be converted to other functional groups via metal-catalyzed cross-coupling reactions, a common strategy for creating ligands for catalytic metal complexes. A related compound, 1,3,5-tribromobenzene (B165230), is known to be a precursor for C3-symmetric molecules used in the synthesis of covalent organic frameworks. wikipedia.org
Strategies for Structure-Property Relationship Tuning through Halogenation
The substitution of hydrogen atoms with halogens on an aromatic ring is a well-established strategy for tuning the physicochemical properties of organic molecules. The number, type, and position of the halogen atoms can significantly impact a molecule's electronic structure, solid-state packing, and reactivity.
The this compound molecule provides a clear example of this principle. The presence of four halogen substituents, three bromine and one fluorine, leads to a molecule with distinct characteristics compared to unsubstituted benzene (B151609) or its partially halogenated counterparts.
Electronic Effects:
Inductive Effect: Both bromine and fluorine are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I effect). This effect lowers the energy of both the highest occupied molecular orbital (HOMO) and the LUMO. The lowering of the LUMO level is particularly relevant for applications in electron transport materials, as it facilitates electron injection and transport.
Steric and Packing Effects:
The size of the bromine atoms influences the steric environment around the benzene ring, which can direct the regioselectivity of further substitution reactions.
In the solid state, halogen atoms can participate in various non-covalent interactions, including halogen bonding (X···X or X···Y, where X is a halogen and Y is a Lewis base) and dihalogen interactions. These interactions are highly directional and can be exploited to control the crystal packing of molecules, which in turn affects bulk properties like charge mobility and magnetic coupling. The specific arrangement of bromine and fluorine atoms in this compound would lead to a unique set of potential intermolecular interactions.
The table below summarizes the general effects of halogenation on the properties of aromatic compounds, which can be applied to understand the potential of this compound.
| Property | Effect of Halogenation | Relevance to Functional Materials |
| HOMO/LUMO Energy Levels | Lowered due to the strong inductive effect of halogens. | Tuning of energy levels is crucial for charge injection and transport in organic electronic devices like OLEDs. |
| Electron Affinity | Increased, particularly with fluorine substitution. | Higher electron affinity is desirable for electron transport materials. |
| Intermolecular Interactions | Introduction of halogen bonding and other non-covalent interactions. | Control over solid-state packing is essential for optimizing charge transport and magnetic properties. |
| Solubility | Can be modified depending on the halogen and the overall polarity of the molecule. | Processing and fabrication of thin films for electronic devices. |
| Thermal Stability | Often enhanced due to the strength of the C-X bond (especially C-F). | Important for the operational lifetime of electronic devices. |
Future Perspectives and Emerging Research Avenues
Sustainable and Green Synthetic Methodologies
The traditional synthesis of polyhalogenated aromatics often involves hazardous reagents and generates significant waste. Future research is increasingly focused on developing sustainable and green methodologies for the synthesis of 1,3,5-tribromo-2-fluorobenzene and related compounds. Key approaches include:
Oxidative Bromination: A greener alternative to using molecular bromine involves oxidative bromination, which utilizes bromide salts (like NaBr) as the bromine source and a clean oxidant, such as molecular oxygen (from air) or hydrogen peroxide. nih.govbohrium.comnih.gov This approach improves atom economy and avoids the handling of highly corrosive and toxic Br₂.
Catalytic Systems: The development of transition-metal-free catalytic systems is a significant area of interest. For instance, ionic liquids have been shown to promote aerobic bromination with high efficiency and selectivity, offering the advantage of catalyst recyclability. nih.govacs.org
Continuous Flow Processes: Migrating synthesis from batch to continuous flow reactors offers enhanced safety and control. In-situ generation of the brominating agent (e.g., from HBr and an oxidant like NaOCl) within a flow system minimizes the storage and handling of hazardous materials and allows for precise control over reaction parameters, leading to higher selectivity and yield. nih.gov
Phase-Transfer Catalysis (PTC): PTC is a well-established green chemistry tool that facilitates reactions between reagents in immiscible phases (e.g., aqueous and organic). ijirset.comwikipedia.org This can eliminate the need for volatile organic solvents, replacing them with water. wikipedia.org Employing PTC for the halogenation of aromatic precursors could provide a more sustainable route to this compound. nih.govsciforum.net
Table 1: Comparison of Synthetic Bromination Methodologies
| Method | Advantages | Disadvantages | Sustainability Aspect |
| Traditional Bromination (Br₂/Lewis Acid) | Well-established, effective for many substrates. | Use of hazardous/corrosive Br₂, formation of stoichiometric waste (e.g., HBr). | Low |
| Oxidative Bromination (e.g., NaBr/O₂) | High atom economy, avoids molecular bromine, uses green oxidants. nih.govbohrium.com | May require catalysts or specific reaction conditions. | High |
| Continuous Flow Synthesis | Enhanced safety, precise process control, reduced waste, easy scale-up. nih.gov | Requires specialized equipment. | High |
| Phase-Transfer Catalysis | Reduces or eliminates organic solvents, uses water, mild conditions. ijirset.com | Catalyst may need to be separated from the product. | Medium to High |
Novel Catalytic Transformations for Selective Functionalization
The three bromine atoms and one C-H bond on the this compound ring are prime targets for functionalization. Modern catalytic methods are poised to unlock highly selective transformations that were previously challenging.
Site-Selective Cross-Coupling: A major challenge with polyhalogenated compounds is achieving site-selective functionalization. Advances in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using specialized ligands and conditions are enabling the selective reaction at one C-Br bond while leaving others intact. nih.govacs.org This allows for the stepwise and controlled construction of complex molecular architectures from the this compound core.
C-H Activation: Direct functionalization of the remaining C-H bond offers a highly atom-economical route to introduce new substituents without pre-functionalization. Transition metal-catalyzed C-H activation can be directed by the existing fluoro or bromo groups to install aryl, alkyl, or other functional groups at the C-4 position. nih.govnih.gov This strategy complements traditional cross-coupling by targeting a different reactive site on the molecule.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Predicting the outcome of reactions on complex molecules like this compound is a significant challenge due to competing reaction sites and complex electronic and steric effects.
Regioselectivity Prediction: Machine learning models are being developed to accurately predict the regioselectivity of organic reactions. researchgate.netrsc.org For electrophilic aromatic substitution, models like RegioML can analyze the substrate and predict the most likely site of reaction, for example, during further halogenation or nitration. rsc.orgchemrxiv.orgresearchgate.net Such tools can drastically reduce the number of experiments needed to optimize a reaction by guiding the choice of reagents and conditions.
Reaction Optimization and Synthesis Planning: AI can be used to scan vast databases of chemical reactions to suggest optimal conditions or even entire synthetic routes. By training on existing experimental data, these tools can predict yields, identify potential side products, and propose novel transformations, accelerating the discovery of new derivatives of this compound.
Table 2: AI/ML Applications in the Chemistry of this compound
| Application Area | AI/ML Tool/Approach | Potential Impact |
| Reaction Outcome | Regioselectivity prediction models (e.g., RegioML) rsc.orgchemrxiv.org | Predicts the site of further functionalization (e.g., nitration, C-H activation), reducing trial-and-error experimentation. |
| Synthesis Design | Retrosynthesis planning algorithms | Proposes novel and efficient multi-step synthetic pathways to complex target molecules starting from this compound. |
| Catalyst Development | Models for predicting catalyst performance | Accelerates the discovery of new ligands and catalysts for selective cross-coupling and C-H activation reactions. |
Exploration of New Intermolecular Interaction Motifs
The arrangement of three bromine atoms and one fluorine atom on the benzene (B151609) ring creates a unique electronic landscape, which is ripe for exploration in supramolecular chemistry and crystal engineering.
Halogen Bonding and σ-Holes: The bromine atoms in this compound are effective halogen bond donors due to the presence of positive electrostatic potentials (σ-holes) on the outer side of the C-Br bonds. mdpi.comrsc.org In contrast, fluorine is a very poor halogen bond donor. This disparity can be used to direct the self-assembly of molecules into highly ordered crystalline structures. mdpi.com Future research will likely focus on co-crystallizing this compound with various halogen bond acceptors to create novel supramolecular materials with tailored properties. nih.gov
π-Hole Interactions: In addition to σ-holes, the fluorine atom can participate in weaker π-hole interactions, further influencing crystal packing and the properties of resulting materials. nih.gov The interplay between strong C-Br···X halogen bonds and other weaker interactions could lead to complex and functional solid-state architectures.
Untapped Application Domains in Advanced Chemical Technologies
While this compound is primarily an intermediate, its unique properties suggest potential in several high-value application areas.
Organic Electronics: Polyhalogenated aromatic compounds are investigated for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The heavy bromine atoms can promote intersystem crossing, which is a desirable property for phosphorescent emitters in OLEDs, while the fluorine atom can enhance electron mobility and device stability.
Medicinal Chemistry: Fluorine-containing molecules make up a significant portion of modern pharmaceuticals, as fluorine can improve metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govtandfonline.comsioc-journal.cn The this compound scaffold provides a platform from which complex, poly-functionalized drug candidates can be built via selective cross-coupling reactions.
Advanced Polymers and Frameworks: As a multifunctional building block, it can be used in the synthesis of advanced polymers or porous materials like Covalent Organic Frameworks (COFs). Polymerization through the bromine sites could lead to flame-retardant polymers with high refractive indices, while its use as a linker in COFs could generate materials for gas storage or catalysis.
Q & A
Basic: What are the recommended synthetic routes for 1,3,5-Tribromo-2-fluorobenzene, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential halogenation. A plausible route is the bromination of 2-fluorobenzene using brominating agents (e.g., Br₂ with FeBr₃ as a catalyst). Regioselectivity is critical due to fluorine's strong meta-directing effect, which positions bromine atoms at the 1, 3, and 5 positions. Elevated temperatures (80–100°C) and controlled stoichiometry (3:1 Br₂:substrate) improve yields . Post-synthesis purification via recrystallization (using ethanol or dichloromethane) is essential to remove unreacted starting materials and byproducts. Yield optimization requires monitoring reaction progress with thin-layer chromatography (TLC) or GC-MS .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine presence (δ ≈ -110 to -120 ppm for aromatic F). ¹H NMR is less informative due to symmetry and heavy atom effects but may show a singlet for equivalent protons.
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion cluster (M⁺, M+2, M+4, M+6) due to bromine's isotopic pattern. Fragmentation patterns help confirm substituent positions .
- Elemental Analysis: Quantifies C, H, Br, and F to validate purity (>98%).
- IR Spectroscopy: Detects C-F stretches (~1250 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Advanced: How does the electronic interplay between fluorine and bromine substituents affect regioselectivity in further functionalization?
Answer:
Fluorine's strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to meta positions relative to itself. However, bromine's inductive effect competes, creating a complex electronic landscape. For example, nitration or sulfonation may occur at the para position to bromine if steric hindrance is minimized. Computational modeling (DFT) is recommended to predict reactive sites, complemented by experimental trials with isotopic labeling or competitive reaction studies . Evidence from analogous compounds (e.g., 1,5-dibromo-2,4-difluoro-3-iodobenzene) suggests that steric bulk from bromine can override electronic effects, leading to unexpected substitution patterns .
Advanced: What are the stability challenges of this compound under varying storage and reaction conditions?
Answer:
- Thermal Stability: Decomposition occurs above 140°C, releasing toxic HBr and HF. Reactions requiring high temperatures (e.g., Ullmann couplings) should use inert atmospheres (N₂/Ar) and scavengers (e.g., K₂CO₃) to neutralize acids .
- Photolytic Degradation: Exposure to UV light induces debromination. Store in amber vials at 2–8°C .
- Hydrolytic Sensitivity: Moisture leads to hydrolysis of C-Br bonds. Use anhydrous solvents (e.g., dry DMF) and molecular sieves in reactions .
Advanced: How can researchers resolve analytical contradictions in spectral data for halogenated benzene derivatives?
Answer:
- NMR Signal Overlap: Use deuterated solvents (e.g., CDCl₃) and 2D techniques (COSY, HSQC) to decouple overlapping signals. For ¹³C NMR, long relaxation times may require extended acquisition periods .
- Mass Spectrometry Artifacts: Isotopic patterns from Br/F can mask low-abundance ions. Employ high-resolution instruments (Orbitrap, TOF-MS) and collision-induced dissociation (CID) to differentiate fragment ions .
- Crystallographic Validation: Single-crystal X-ray diffraction provides definitive structural confirmation, especially when spectral data are ambiguous .
Advanced: What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?
Answer:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) enhance selectivity in Suzuki-Miyaura couplings by reducing steric clashes .
- Temperature Control: Lower temperatures (60–80°C) minimize undesired homo-coupling. Monitor with in-situ FTIR or Raman spectroscopy.
- Protecting Groups: Temporarily protect reactive sites (e.g., silylation of fluorine) to direct coupling to specific bromine positions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous halogenated waste .
- Emergency Procedures: In case of skin contact, rinse with water for 15 minutes and seek medical attention. Maintain antidotes (e.g., calcium gluconate for HF exposure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
